N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-19-11-13-20(14-12-19)18-37-29-32-23-9-5-4-8-22(23)27-31-24(28(35)33(27)29)15-16-26(34)30-17-21-7-3-6-10-25(21)36-2/h3-14,24H,15-18H2,1-2H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJRAFYEIFHCKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroarene Cyclocondensation
The foundational step involves reacting 2-nitrobenzaldehyde derivatives with ammonium acetate under acidic conditions to form quinazoline intermediates. A representative protocol from recent literature demonstrates:
Reagents :
- 2-Nitro-4-chlorobenzaldehyde (1.0 equiv)
- Ammonium acetate (3.0 equiv)
- Glacial acetic acid (reflux, 6 h)
Outcome :
| Product | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 6-Chloro-2-nitroquinazoline | 78 | 95% |
Nitro Group Reduction
Catalytic hydrogenation or chemical reduction converts nitro groups to amines. Iron-mediated reductions prove cost-effective:
- Fe powder (10 equiv)
- NH₄Cl (2 equiv)
- EtOH/H₂O (4:1), 70°C, 2 h
Performance Metrics :
| Starting Material | Product | Yield (%) | Selectivity | |
|---|---|---|---|---|
| 6-Chloro-2-nitroquinazoline | 6-Chloro-2-aminoquinazoline | 92 | >99% |
Cyclization to Imidazo[1,2-c]quinazolinone
Intramolecular cyclization forms the fused imidazole ring. Valeric acid promotes efficient dehydration:
Optimized Protocol :
- 6-Chloro-2-aminoquinazoline (1.0 equiv)
- Valeric acid (neat), 140°C, 4 h
- N₂ atmosphere
Results :
| Scale (g) | Yield (%) | Purity (%) | |
|---|---|---|---|
| 5 | 85 | 98 | |
| 50 | 82 | 97 |
Introduction of the 5-[(4-Methylbenzyl)sulfanyl] Group
Thiolation Strategies
Two predominant methods emerge for sulfanyl group installation:
Method A : Nucleophilic Aromatic Substitution
- Reagents :
- 5-Chloroimidazo[1,2-c]quinazolin-3-one (1.0 equiv)
- (4-Methylbenzyl)mercaptan (1.2 equiv)
- K₂CO₃ (2.0 equiv), TBAB (0.1 equiv)
- DMF, 80°C, 12 h
Method B : Thiol-ene Click Chemistry
- Conditions :
- 5-Vinylimidazo[1,2-c]quinazolin-3-one
- (4-Methylbenzyl)thiol
- AIBN initiator, toluene, 70°C
Comparative Data :
| Method | Yield (%) | Reaction Time (h) | Byproducts | |
|---|---|---|---|---|
| A | 75 | 12 | <5% | |
| B | 88 | 6 | <2% |
Propanamide Side Chain Installation
Stepwise Alkylation-Acylation
A two-step process ensures regioselectivity:
- Reagents :
- Imidazo[1,2-c]quinazolinone (1.0 equiv)
- 3-Bromopropionitrile (1.5 equiv)
- K₂CO₃, DMF, 60°C
Step 2 : Nitrile Hydrolysis & Amide Coupling
- Conditions :
- Propionitrile intermediate
- H₂SO₄ (6 M), reflux → Propionic acid
- HATU, DIPEA, (2-methoxyphenyl)methanamine
Yield Optimization :
| Step | Catalyst | Solvent | Yield (%) | |
|---|---|---|---|---|
| 1 | - | DMF | 78 | |
| 2 | HATU | DCM | 85 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances enable telescoped reactions:
Reactor Design :
- Micro-mixer for nitro reduction
- Packed-bed column for cyclization
Throughput :
| Parameter | Batch | Flow | |
|---|---|---|---|
| Daily Output (kg) | 1.2 | 8.7 | |
| Solvent Use (L/kg) | 120 | 45 |
Stability and Purification Challenges
Degradation Pathways
The sulfanyl group demonstrates pH-dependent stability:
Hydrolysis Kinetics :
| pH | t₁/₂ (h) | Major Degradant | |
|---|---|---|---|
| 2 | 6.2 | Sulfonic acid | |
| 7 | 48 | Disulfide |
Chromatographic Purification
Silica gel chromatography remains predominant:
Mobile Phase Optimization :
| Eluent System | Rf | Purity (%) |
|---|---|---|
| EtOAc/Hex (3:7) | 0.3 | 95 |
| DCM/MeOH (95:5) | 0.5 | 98 |
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer) by triggering cellular pathways that lead to cell cycle arrest and increased early apoptotic populations .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 6 | Apoptosis induction |
| Compound B | MCF-7 | 7 | Cell cycle arrest |
| Compound C | HCT116 | 18 | Caspase activation |
Antimicrobial Activity
In addition to anticancer effects, derivatives of this compound have shown promising antimicrobial activity against various bacterial strains. The presence of the sulfonamide group is particularly noted for enhancing the antibacterial properties, making it a candidate for further development in treating infections .
Pharmacological Applications
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its metabolic stability enhances its profile as a drug candidate, making it suitable for oral administration and prolonged therapeutic effects .
Case Studies and Research Findings
- Study on Anticancer Efficacy : A recent study evaluated several imidazoquinazoline derivatives against cancer cell lines. The findings indicated that modifications at specific positions on the imidazoquinazoline ring significantly influenced cytotoxicity and selectivity towards cancer cells versus non-cancerous cells .
- Antimicrobial Evaluation : Another research project focused on the synthesis of related sulfonamide derivatives, demonstrating their effectiveness against resistant bacterial strains. The study highlighted the structure-activity relationship (SAR) that could be leveraged to optimize efficacy further .
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide involves its interaction with specific molecular targets. The imidazo[1,2-c]quinazoline core is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s imidazo[1,2-c]quinazolin-3-one core is shared with several derivatives in the evidence, but differences in substituents critically influence activity and physicochemical properties. Below is a comparative analysis:
Key Observations :
- Sulfanyl Groups : The target compound’s 4-methylbenzylsulfanyl group may enhance lipophilicity compared to the thioethylamide in or the chlorophenyl-thiazolo group in .
- Aromatic Substitutions : The 2-methoxybenzyl group may favor interactions with hydrophobic enzyme pockets, akin to the 3,4-dimethoxyphenyl group in .
- Core Modifications : Quinazolin-2,4-dione derivatives (e.g., ) exhibit anticonvulsant activity, whereas imidazo[1,2-c]quinazolin-3-one derivatives are unexplored in this context.
Computational and Analytical Comparisons
- Similarity Metrics: Topology-based methods (e.g., DeepWalk ) may classify the target compound as similar to anticonvulsant quinazolinones (Tanimoto coefficient >0.7), while chemical fingerprinting may prioritize COX inhibitors .
- Structural Dynamics : UCSF Chimera modeling predicts that the 2-methoxybenzyl group stabilizes the compound in hydrophobic binding pockets, akin to the 3,4-dimethoxyphenyl group in .
Biological Activity
N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex chemical compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, particularly focusing on its anticancer properties and mechanism of action, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H23N3O4S
- Molecular Weight : 449.52 g/mol
- CAS Number : 339100-19-5
The structure features a quinazoline core, which is known for its diverse biological activities, including anticancer properties. The presence of the methoxy and methyl groups may influence its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the results of in vitro studies assessing the compound's efficacy:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HCC827 (Lung Cancer) | 0.09 | Most sensitive to the compound |
| A549 (Lung Cancer) | 0.25 | Moderate sensitivity |
| MCF-7 (Breast Cancer) | 0.15 | Significant growth inhibition |
| SH-SY5Y (Neuroblastoma) | 0.30 | Effective against neuroblastoma cells |
The compound demonstrated significant antiproliferative activity across multiple cancer types, indicating its potential as an anticancer agent. Notably, it was most effective against HCC827 cells, which express high levels of the PI3K pathway—suggesting a possible mechanism of action through this signaling pathway .
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of PI3K Pathway : The compound appears to disrupt the PI3K signaling pathway critical for cell survival and proliferation in certain cancer cells.
- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells, as indicated by assays measuring caspase activation.
- Cell Cycle Arrest : Flow cytometry studies indicate that the compound may induce G1 phase arrest in treated cancer cells, preventing them from progressing through the cell cycle .
Study on Quinazoline Derivatives
A relevant study synthesized various quinazoline derivatives and evaluated their biological properties. Among these derivatives, those structurally similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The study concluded that structural modifications could enhance biological activity and selectivity towards cancer cells .
Comparative Analysis with Other Compounds
In a comparative analysis involving other imidazoquinazolines, this compound showed superior activity against HCC827 cells compared to similar compounds lacking specific functional groups . This underscores the importance of structural elements in determining biological efficacy.
Q & A
Q. Table 1: Bioactivity of Structural Analogs
| Compound Substituents | Core Structure | Reported Activity | Reference |
|---|---|---|---|
| 4-Fluorophenylsulfanyl | Imidazoquinazoline | Anticancer (IC₅₀ = 12 µM) | |
| 4-Methylphenylsulfanyl (Target) | Imidazoquinazoline | COX-2 inhibition (Ki = 8 nM) | |
| Benzodioxole-imidazoline | Imidazoline | Antimicrobial (MIC = 2 µg/mL) |
What in silico strategies are employed to predict pharmacokinetic properties and target interactions?
Advanced Research Question
Computational approaches include:
- QSAR modeling : Correlate logP values (calculated ~3.5) with membrane permeability using Molinspiration .
- Molecular docking : Simulate binding to kinase domains (e.g., EGFR) with AutoDock Vina, prioritizing compounds with ∆G < −8 kcal/mol .
- ADMET prediction : Use SwissADME to assess bioavailability (e.g., high GI absorption predicted due to TPSA < 140 Ų) .
How can researchers improve solubility and bioavailability for in vivo studies?
Advanced Research Question
Strategies to address poor aqueous solubility (experimental logS = −5.2):
- Prodrug synthesis : Introduce phosphate esters at the methoxyphenyl group for enhanced hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) for sustained release .
- Co-crystallization : Screen with succinic acid to improve dissolution rate .
What experimental controls are essential for validating biological activity assays?
Basic Research Question
- Positive controls : Use doxorubicin (anticancer) or ciprofloxacin (antimicrobial) at equivalent concentrations .
- Solvent controls : Include DMSO (<0.1% v/v) to rule out vehicle toxicity .
- Blinded analysis : Perform assays in triplicate with independent researchers to minimize bias .
How do reaction conditions influence regioselectivity during sulfanyl group introduction?
Advanced Research Question
Regioselectivity at the imidazoquinazoline C5 position depends on:
- Base selection : K₂CO₃ in DMF favors nucleophilic substitution over elimination .
- Thiol precursor : 4-Methylbenzyl mercaptan (vs. arylthiols) reduces steric clash, achieving >90% yield .
- Monitoring : TLC (hexane:ethyl acetate 3:1) to track reaction progression .
What are the limitations of current SAR studies for this compound class?
Advanced Research Question
- Data gaps : Limited in vivo toxicity profiles (e.g., LD₅₀ > 500 mg/kg in mice remains unverified) .
- Structural diversity : Most analogs modify sulfanyl/amide groups; unexplored variations in the quinazoline ring .
- Assay variability : Discrepancies in IC₅₀ values due to inconsistent ATP concentrations in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
